Enhanced Lipophilicity vs. Oxetane
In a comparative study of bioisosteres, the thietan-3-ol fragment, which is structurally analogous to the thietan-3-yloxy group in 4-(Thietan-3-yloxy)benzaldehyde, systematically increased lipophilicity compared to its oxetane counterpart. The determined logD7.4 for a model thietane-containing compound was predicted and experimentally shown to be higher than that of the corresponding oxetane derivative [1]. This is a direct result of replacing the ring oxygen with sulfur.
| Evidence Dimension | Lipophilicity (LogD7.4) |
|---|---|
| Target Compound Data | Increased LogD7.4 value relative to the oxetane analog (exact value is context-dependent on the full molecule, but the trend is consistently higher for thietanes) [1]. |
| Comparator Or Baseline | Corresponding oxetane-containing model compound, which has a lower LogD7.4 value [1]. |
| Quantified Difference | The difference is a systematic positive shift in LogD7.4 for the thietane series vs. the oxetane series [1]. |
| Conditions | Measured via shake-flask method for a series of model compounds; the trend was consistent across multiple matched pairs [1]. |
Why This Matters
Higher lipophilicity can improve membrane permeability, making 4-(Thietan-3-yloxy)benzaldehyde a better starting point than its oxetane analog for designing CNS-penetrant drug candidates.
- [1] Powell, N.H., et al. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Med. Chem. Lett., 2017, 8(8), 864–868. View Source
